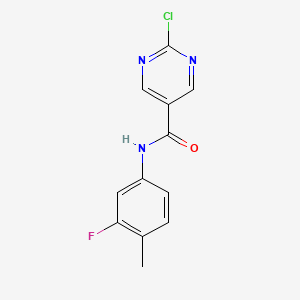

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C12H9ClFN3O |

|---|---|

Molekulargewicht |

265.67 g/mol |

IUPAC-Name |

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H9ClFN3O/c1-7-2-3-9(4-10(7)14)17-11(18)8-5-15-12(13)16-6-8/h2-6H,1H3,(H,17,18) |

InChI-Schlüssel |

PERSRFTYLXUOPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-chloro-4-substituted pyrimidine intermediates

A robust method involves starting from 2-methylthio-4-chloropyrimidine compounds. The preparation includes two main steps:

Step 1: Substitution Reaction

The 2-methylthio-4-chloropyrimidine reacts with an alkali base in a suitable solvent to substitute the methylthio group with the desired substituent (here, the 3-fluoro-4-methylphenyl moiety). The reaction solvents can be triethylamine, pyridine, sodium carbonate, potassium tert-butoxide, or sodium alkoxides. The alkali base is similarly chosen from these options to promote substitution with high selectivity and minimal by-products.Step 2: Chlorination Reaction

The intermediate 2-methylthio-4-substituted pyrimidine undergoes chlorination using reagents such as phosphorus oxychloride, thionyl chloride, sulfuryl chloride, or oxalyl chloride in solvents like methylene dichloride, acetonitrile, toluene, or tetrahydrofuran. This step installs the chloro group at position 2, yielding the target 2-chloro-4-substituted pyrimidine compound.

This two-step method is advantageous because it improves reaction selectivity, reduces isomer and by-product formation, and facilitates purification, ultimately enhancing yield and product quality.

Formation of the Carboxamide Group

The carboxamide functionality at position 5 is generally introduced by converting a carboxylic acid or ester precursor to an acyl chloride intermediate, which then reacts with the 3-fluoro-4-methyl aniline derivative to form the amide bond. Typical reagents for acyl chloride formation include thionyl chloride or oxalyl chloride. The amide coupling is performed under controlled conditions to ensure high conversion and purity.

Purification Techniques

Post-reaction purification often involves chromatographic methods such as silica gel column chromatography and recrystallization from ethanol or other suitable solvents to achieve high purity of the final compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Substitution (Step 1) | 2-methylthio-4-chloropyrimidine, alkali base (e.g., triethylamine), solvent (e.g., pyridine), 60–70°C, 9–10 hours | High selectivity, minimizes isomer formation |

| Chlorination (Step 2) | Phosphorus oxychloride or thionyl chloride, solvent (e.g., CH2Cl2), reflux or room temperature | Efficient chlorination at position 2 |

| Amide formation | Acyl chloride intermediate, 3-fluoro-4-methylaniline, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Mild conditions favor high yield and purity |

| Purification | Silica gel chromatography, recrystallization from ethanol | Removes impurities and by-products |

- The substitution-chlorination sequence yields the 2-chloro-4-substituted pyrimidine intermediates with yields typically around 50–70%, depending on reaction scale and conditions.

- Amide formation proceeds with moderate to high yields (60–85%), with purity confirmed by spectroscopic methods (IR, ^1H-NMR, ^13C-NMR, mass spectrometry).

- Reaction selectivity is critical to avoid formation of positional isomers (e.g., 4-chloro-2-substituted pyrimidines) and other by-products, which complicate purification.

The preparation of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide involves a carefully designed synthetic route starting from 2-methylthio-4-chloropyrimidine intermediates. The two-step substitution and chlorination strategy ensures high selectivity and yield of the key pyrimidine intermediate. Subsequent amide bond formation with 3-fluoro-4-methylaniline under mild conditions affords the target compound. Purification through chromatographic and recrystallization methods ensures the final product's high purity. This methodology is supported by multiple research reports and patent literature, emphasizing its reliability and efficiency in producing this biologically relevant compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups and alter its chemical properties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.

Agricultural Chemistry: It is explored for its potential use as an agrochemical, such as a pesticide or herbicide, due to its ability to interfere with specific biological pathways in pests.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application, whether in medicinal chemistry or agricultural chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s pyrimidine core distinguishes it from related heterocyclic systems:

- Pyrazolo-pyrimidines (e.g., 3-chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide) introduce a fused bicyclic system, enhancing rigidity and steric bulk .

Substituent Position and Electronic Effects

Chloro and Carboxamide Positioning :

- In the target compound, the 2-chloro and 5-carboxamide groups create a para relationship, optimizing electronic effects for receptor binding. By contrast, 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide () places the carboxamide at position 4, which may reduce steric compatibility with certain active sites .

- The ethylsulfanyl group in increases lipophilicity (logP ~3.5) compared to the target compound’s fluoro-methylphenyl group (estimated logP ~2.8), affecting membrane permeability .

Aromatic Ring Modifications :

- The 3-fluoro-4-methylphenyl group in the target compound balances electron-withdrawing (fluoro) and electron-donating (methyl) effects, enhancing π-π stacking and van der Waals interactions. In contrast, 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide () features a trifluoromethylphenyl group, which introduces strong electron-withdrawing effects but may hinder solubility .

Comparative Data Table

Biologische Aktivität

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This compound is characterized by a chloro group, a fluoro group, and a methyl group on the phenyl ring, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C12H9ClFN3O

- Molecular Weight : 265.67 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2)Cl)F

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This mechanism is crucial in both therapeutic applications and agricultural applications where enzyme inhibition can disrupt pest biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 (TNBC) | 0.126 | |

| Anti-inflammatory | COX-2 | 0.04 | |

| Enzyme Inhibition | Various metabolic enzymes | Not specified |

Case Study: Antitumor Efficacy

In a recent study, the efficacy of this compound was evaluated against several cancer cell lines. The compound was found to inhibit proliferation significantly in MDA-MB-231 cells while having minimal effects on non-cancerous cells, suggesting a favorable therapeutic window for targeting cancerous tissues .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of this compound, where it was tested against COX enzymes using in vitro assays. The results indicated that it effectively suppressed COX-2 activity comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

1. Optimization of Synthesis Conditions Q: What experimental parameters are critical for optimizing the synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide? A: Synthesis optimization requires precise control of:

- Temperature : Reactions involving pyrimidine carboxamides often proceed optimally between 60–120°C, depending on the step (e.g., amide coupling vs. halogenation) .

- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .

- Reaction Time : Multi-step syntheses (e.g., sequential coupling and cyclization) may require 12–48 hours per step, monitored via TLC or HPLC .

- Catalysts/Reagents : Use of EDC/HOBt for carboxamide bond formation minimizes racemization .

2. Characterization and Structural Validation Q: Which analytical techniques are recommended for confirming the structure and purity of this compound? A: A combination of methods is essential:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., distinguishing chloro and fluoro groups via coupling patterns) .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s Cl/Cl split) .

- X-ray Crystallography : Resolves regiochemical ambiguities in the pyrimidine core or aryl substituents (critical for patent applications) .

- HPLC-PDA : Quantifies purity (>95% for biological assays) and detects byproducts from incomplete reactions .

3. Stability Under Experimental Conditions Q: How should researchers assess the compound’s stability in storage or biological assays? A: Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C suggests solid-state stability) .

- pH-Dependent Degradation : Test solubility and stability in buffers (pH 2–9) via UV-Vis spectroscopy over 24–72 hours .

- Light Sensitivity : Store in amber vials if UV spectra indicate photodegradation (common in fluorinated compounds) .

Advanced Research Questions

4. Biological Target Identification Q: What strategies are effective for identifying this compound’s biological targets? A: Methodological approaches include:

- Kinase Profiling Panels : Screen against 100+ kinases to identify inhibition (IC values <1 µM suggest therapeutic potential) .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein stability post-treatment .

- Molecular Docking : Prioritize targets (e.g., EGFR or VEGFR) using PyMOL or AutoDock, guided by the compound’s pyrimidine-carboxamide scaffold .

5. Addressing Contradictory Bioactivity Data Q: How should researchers resolve discrepancies in reported biological activity (e.g., varying IC values across studies)? A: Key considerations:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP levels vs. cell count) .

- Metabolic Stability : Use liver microsomes to assess if rapid metabolism (e.g., cytochrome P450-mediated) reduces apparent potency .

- Solubility Limits : Measure solubility in DMSO/PBS; precipitation in media can artificially lower activity .

6. Regioselective Functionalization Q: How can regioselectivity be achieved in modifying the pyrimidine ring or aryl substituents? A: Strategies include:

- Directed Ortho-Metalation : Use bulky directing groups (e.g., TMS) to functionalize specific positions on the aryl ring .

- Protecting Groups : Temporarily block reactive sites (e.g., fluoro groups) during halogenation or cross-coupling reactions .

- Computational Guidance : DFT calculations predict electron-deficient sites (e.g., C4 on pyrimidine) for electrophilic attacks .

7. Structure-Activity Relationship (SAR) Studies Q: What structural modifications enhance potency or selectivity in this compound class? A: SAR insights from analogous compounds:

- Chloro Substitution : C2-Cl on pyrimidine improves kinase binding but may increase toxicity .

- Fluorinated Aryl Groups : 3-Fluoro-4-methylphenyl enhances metabolic stability and logP (optimal range: 2–3) .

- Carboxamide Linkers : N-Methylation reduces hydrogen bonding but improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.